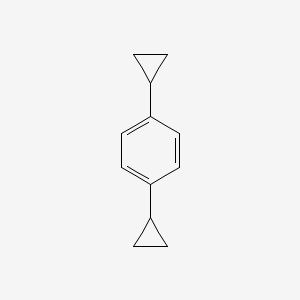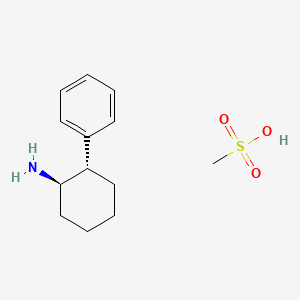
Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- is a chemical compound with the molecular formula C13H19NO3S It is a derivative of cyclohexylamine, featuring a phenyl group and a monomethanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- typically involves the reaction of cyclohexylamine with phenylacetic acid under specific conditions to form the intermediate product. This intermediate is then reacted with methanesulfonyl chloride to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated products
Applications De Recherche Scientifique
Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
Cyclohexylamine, 2-phenyl-, monomethanesulfonate, trans-(±)- can be compared with other similar compounds such as:
Cyclohexylamine: Lacks the phenyl and monomethanesulfonate groups, resulting in different chemical properties and reactivity.
Phenylcyclohexylamine: Contains a phenyl group but lacks the monomethanesulfonate group, leading to variations in its chemical behavior.
Methanesulfonate derivatives: Other compounds with methanesulfonate groups may exhibit similar reactivity but differ in their overall structure and applications.
Propriétés
Numéro CAS |
38727-07-0 |
|---|---|
Formule moléculaire |
C13H21NO3S |
Poids moléculaire |
271.38 g/mol |
Nom IUPAC |
methanesulfonic acid;(1R,2S)-2-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C12H17N.CH4O3S/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4/h1-3,6-7,11-12H,4-5,8-9,13H2;1H3,(H,2,3,4)/t11-,12+;/m0./s1 |
Clé InChI |
PXJIQRJEFQMXDY-ZVWHLABXSA-N |
SMILES isomérique |
CS(=O)(=O)O.C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)N |
SMILES canonique |
CS(=O)(=O)O.C1CCC(C(C1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



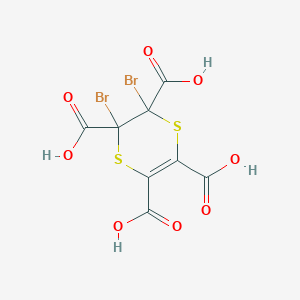

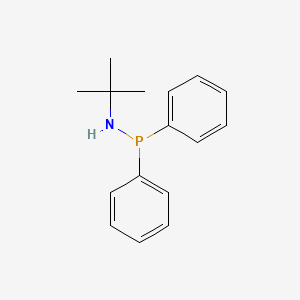
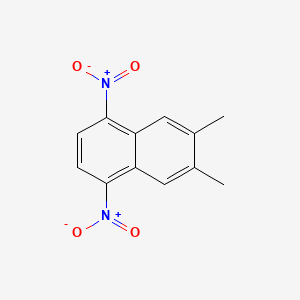

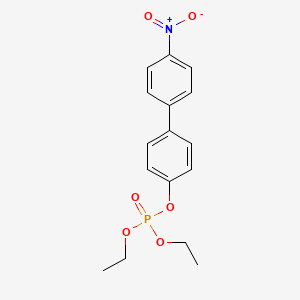
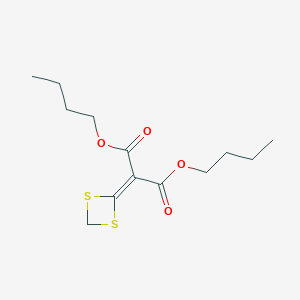
![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
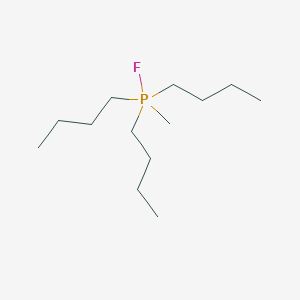
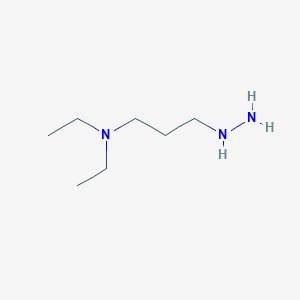
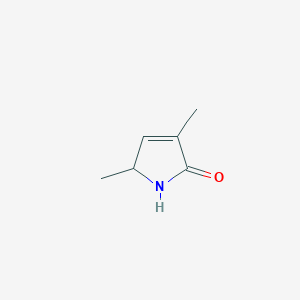
![2-[4-(Butylamino)phenyl]propanoic acid](/img/structure/B14666129.png)
